
Taps
Overview
Description
TAPS (载氨甲环酸多孔淀粉, Tranexamic Acid-loaded Porous Starch) is a hemostatic agent designed to combine physical and chemical mechanisms for enhanced efficacy. Developed as a novel pre-hospital emergency intervention, this compound utilizes porous starch (PS) as a carrier for tranexamic acid (TA), an antifibrinolytic agent. The porous structure of PS enables rapid fluid absorption, while TA inhibits fibrinolysis, synergistically accelerating clot formation .
Key properties of this compound include:
- Absorption capacity: PS retains its high absorption rate (up to 4.2 g/g) when loaded with ≤0.02 g TA per gram of PS .
- Drug release: TA is released in a pH-dependent manner, ensuring targeted action at bleeding sites.
- Safety: PS is biodegradable, reducing risks of foreign-body reactions compared to synthetic polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid typically involves the reaction of 3-aminopropanesulfonic acid with formaldehyde and sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different functionalized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
Cancer Diagnostics
Overview:
TAPS offers a bisulphite-free approach to sequencing that enhances the sensitivity and specificity of detecting methylated DNA. This is crucial for early cancer detection, where low concentrations of circulating tumor DNA (ctDNA) can indicate the presence of malignancies.
Case Study:
Research at the University of Oxford has demonstrated this compound's effectiveness in identifying methylation patterns associated with several cancers, including esophageal, pancreatic, and liver cancers. The method allows for the direct conversion of 5mC and 5hmC to thymine without degrading the DNA sample, which is a common issue with traditional bisulphite sequencing .
Data Table: this compound vs. Bisulphite Sequencing
Feature | This compound | Bisulphite Sequencing |
---|---|---|
Sensitivity | High | Moderate |
DNA Integrity Preservation | Yes | No |
Error Rate | Lower | Higher |
Processing Speed | Faster (3x) | Slower |
Cost | Lower | Higher |
Environmental Monitoring
Overview:
this compound can be utilized in environmental science to assess the impact of pollutants on DNA methylation patterns in organisms. Changes in these patterns can indicate exposure to harmful substances.
Case Study:
A study utilized this compound to analyze the methylation changes in plant DNA exposed to various pollutants. The findings revealed significant alterations in methylation patterns correlating with pollutant levels, suggesting that this compound could serve as a biomarker for environmental stressors .
Public Health Initiatives
Overview:
In public health, this compound can assist in understanding the epigenetic factors contributing to non-communicable diseases (NCDs). By examining DNA modifications, researchers can identify potential risk factors related to lifestyle and environmental influences.
Case Study:
A health literacy development program employed this compound to analyze community health data, linking epigenetic changes with lifestyle factors such as diet and exercise. This approach provided insights into how specific behaviors might influence disease risk through epigenetic mechanisms .
Air Quality and Climate Change Research
Overview:
The Tool for Air Pollution Scenarios (this compound) is another application focused on assessing air quality and climate change impacts. It models emissions pathways and helps evaluate the effectiveness of policy interventions on air pollution.
Case Study:
The MIT Joint Program on the Science and Policy of Global Change developed this compound to simulate various climate scenarios and their effects on air quality. The tool has been instrumental in demonstrating how different policy approaches can mitigate air pollution while addressing climate change .
Mechanism of Action
The mechanism of action of N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid involves the reversible binding of hydrogen ions. This binding helps maintain a stable pH in solutions, preventing drastic changes in acidity or alkalinity. The compound’s zwitterionic nature allows it to interact with various molecular targets, stabilizing enzymes and other proteins against thermal denaturation .
Comparison with Similar Compounds
Comparison with Similar Compounds
TAPS is compared with other hemostatic agents, including porous starch (PS), Yunnan Baiyao (a traditional hemostatic powder), and chitosan-based agents, based on in vitro and in vivo studies.
Hemostatic Efficacy
Key Findings :
- This compound reduced bleeding time by 33% compared to PS and 21% compared to Yunnan Baiyao in rat models (P < 0.05) .
- PS alone lacks pharmacological activity, while this compound integrates TA’s antifibrinolytic action without compromising absorption capacity .
Structural and Functional Comparisons
Porous Starch (PS)
- Advantages : High biocompatibility, low cost.
- Limitations: No intrinsic pharmacological activity; relies solely on physical clot formation.
- This compound Enhancement : Incorporates TA to address PS’s lack of biochemical intervention .
Chitosan-Based Hemostats
- Mechanism : Positively charged chitosan binds erythrocytes, but efficacy varies with molecular weight and deacetylation degree.
- Comparison : this compound outperforms low-molecular-weight chitosan in clotting time (6.8 vs. 8.5 min) but underperforms against high-molecular-weight variants (6.8 vs. 5.2 min) .
Biological Activity
TAPS, or the Transporter Associated with Antigen Processing , plays a crucial role in the immune system by facilitating the transport of antigenic peptides into the endoplasmic reticulum (ER) for presentation on major histocompatibility complex (MHC) class I molecules. This article explores the biological activity of this compound, including its structure, function, and implications in various diseases, supported by data tables and case studies.
Structure and Function of this compound
This compound is a heterodimeric protein complex composed of two subunits, TAP1 and TAP2. It belongs to the ATP-binding cassette (ABC) transporter family and operates through an ATP-dependent mechanism. The primary function of this compound is to translocate peptides from the cytosol into the ER, where they are loaded onto MHC class I molecules for immune surveillance.
The transport mechanism involves several key steps:
- Peptide Binding : this compound binds peptides that are typically 8-16 amino acids in length with high affinity.
- ATP Hydrolysis : Binding of the peptide induces conformational changes that lead to ATP hydrolysis, which is essential for translocation.
- Translocation : The peptide is then transported across the ER membrane into the lumen.
This process is tightly regulated, as ATP hydrolysis is coupled to peptide binding, ensuring that peptides are only transported when bound to this compound .
Peptide Specificity and Transport Efficiency
Research has shown that this compound preferentially translocates peptides with specific characteristics. A study identified critical residues in TAP1 and TAP2 that influence substrate specificity. Mutations in these residues can lead to impaired peptide binding and transport, as demonstrated in TAP-deficient cell lines .
Peptide Length | Transport Efficiency | Binding Affinity |
---|---|---|
8-16 amino acids | High | Nanomolar range |
17-40 amino acids | Reduced | Lower affinity |
Implications in Disease
This compound has been implicated in various diseases, particularly in cancer and viral infections. For example:
- Cancer : Studies indicate that alterations in this compound function can affect tumor immunogenicity by altering peptide presentation on MHC molecules. This can lead to immune evasion by tumors .
- Viral Infections : Certain viruses have evolved mechanisms to downregulate this compound expression, thereby reducing MHC class I presentation and escaping immune detection .
Detailed Research Findings
- Kinetic Analysis : Kinetic studies revealed that peptide binding to this compound follows a two-step process characterized by a rapid association phase followed by a slower conformational rearrangement necessary for translocation .
- Mutational Studies : Mutations in specific residues of TAP1 and TAP2 have been shown to disrupt normal function, leading to decreased MHC class I surface expression and impaired immune responses .
- Cross-Presentation Pathway : this compound also plays a role in cross-presentation, where exogenous antigens are presented on MHC class I molecules. This pathway is crucial for the activation of CD8+ T cells against tumors and infected cells .
Q & A
Basic Research Questions
Q. How should experimental designs using TAPS be structured to ensure reproducibility in epigenetic sequencing?
- Methodological Approach :
- Step 1 : Define the research objective (e.g., methylation pattern analysis, integration with genetic mutations). Ensure alignment with existing literature gaps identified through systematic reviews .
- Step 2 : Include technical replicates and negative controls (e.g., non-treated DNA samples) to account for batch effects and contamination .
- Step 3 : Document protocols in detail, including reagent concentrations (e.g., pyridine borane treatment duration), instrumentation (e.g., sequencer models), and bioinformatics pipelines for data processing .
Q. What are the critical methodological differences between this compound and traditional bisulfite sequencing?
- Comparative Analysis :
Feature | This compound | Bisulfite Sequencing |
---|---|---|
DNA Damage | Minimal DNA degradation | High DNA fragmentation |
Compatibility | Integrates with genetic mutation analysis | Limited to methylation analysis |
Cost Efficiency | Reduced need for parallel WGS | Requires separate genetic sequencing |
- Implication : this compound avoids bisulfite-induced DNA damage, enabling simultaneous epigenetic and genetic analysis .
Q. How can researchers validate this compound-derived methylation data against established methods?
- Validation Framework :
- Perform cross-platform validation using bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP) on a subset of samples.
- Use statistical concordance metrics (e.g., Pearson’s correlation coefficient) to assess agreement .
- Address discrepancies by re-examining this compound library preparation steps or sequencing depth .
Advanced Research Questions
Q. How can contradictory methylation results from this compound and bisulfite sequencing be resolved?
- Root Cause Analysis :
- Hypothesis 1 : Bisulfite artifacts (e.g., incomplete conversion) may skew results. Validate using orthogonal methods like nanopore sequencing .
- Hypothesis 2 : this compound may miss non-CpG methylation. Design experiments to include non-CpG regions in amplicon sequencing .
- Resolution Workflow :
Replicate experiments with increased sequencing coverage.
Apply Bayesian statistical models to weigh method-specific biases .
Q. What strategies optimize this compound for low-input or degraded DNA samples in archival tissue studies?
- Protocol Optimization :
- Adaptation 1 : Implement whole-genome amplification prior to this compound to compensate for low DNA yield .
- Adaptation 2 : Adjust pyridine borane reaction times to account for DNA fragmentation .
Q. How can this compound data be integrated with transcriptomic or proteomic datasets to study epigenetic regulation?
- Multi-Omics Integration :
- Step 1 : Use correlation matrices to link methylation patterns (this compound) with gene expression (RNA-seq) or protein abundance (mass spectrometry).
- Step 2 : Apply pathway enrichment tools (e.g., DAVID, GSEA) to identify regulatory networks .
- Step 3 : Address confounding variables (e.g., cell type heterogeneity) using computational deconvolution methods .
Q. Data Analysis & Reporting Standards
Q. What statistical methods are recommended for analyzing this compound-derived methylation variability?
- Analytical Workflow :
- For population studies: Use linear mixed-effects models to account for batch effects and sample clustering .
- For single-cell this compound: Apply dimensionality reduction (e.g., UMAP) and clustering algorithms (e.g., Leiden) .
Q. How should researchers address batch effects in large-scale this compound studies?
- Mitigation Strategies :
- Experimental Design : Randomize sample processing order and include inter-batch controls .
- Computational Correction : Use ComBat or SVA to adjust for technical variability .
Q. Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to this compound-based epigenetic studies involving human data?
- Compliance Checklist :
- Obtain informed consent for secondary genomic data use.
- Anonymize data using ENCODE standards before public deposition .
Q. How can this compound protocols be adapted for open science and collaborative reproducibility?
Properties
IUPAC Name |
3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14/h8-11H,1-6H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLCVAQJIKOXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CO)(CO)CO)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067528 | |
Record name | TAPS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21202 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
29915-38-6 | |
Record name | N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29915-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029915386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | TAPS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tris(hydroxymethyl)methylamino)propane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-TRIS((HYDROXYMETHYL)METHYL)-3-AMINOPROPANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5DC3IN066 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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